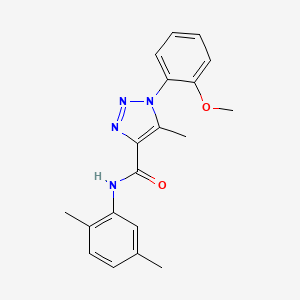

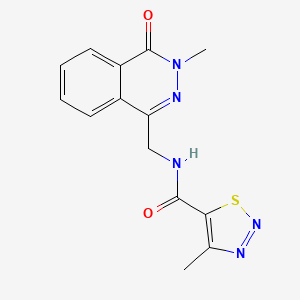

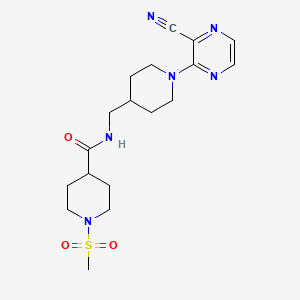

2-(5-(4-甲氧基苯基)嘧啶-4-基)-5-((2-甲基烯丙基)氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol" is a complex organic molecule that appears to be related to various pyrimidine derivatives, which have been studied for their potential biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for various applications, including antiviral, antibacterial, anticancer activities, and as inhibitors for certain enzymes .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions, including alkylation, cyclization, and cross-coupling reactions. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have been prepared by C5-alkylation or cyclization, followed by alkylation with specific tosylates and deprotection steps . Similarly, other pyrimidine derivatives have been synthesized using acid-catalyzed intramolecular cyclization in the presence of phenols . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography, infrared spectroscopy, and quantum chemical computational methods . These studies can reveal the presence of tautomeric forms, bond lengths, angles, and other structural details that are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with elemental halogens to give halogen-substituted derivatives or reactions with nucleophiles for cross-coupling . The reactivity of the methoxy and phenol groups in the compound of interest could also be explored through similar reactions, potentially leading to a range of derivatives with varied properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting points, and stability, can be influenced by their molecular structure. For example, complexes of pyrimidine derivatives with phenols have been shown to be stable at high temperatures . The electronic properties, such as HOMO and LUMO energies, and the potential for intramolecular proton transfer, are also important characteristics that can be investigated using computational methods .

Biological Activity Analysis

Several pyrimidine derivatives have been evaluated for their biological activities. Some have shown inhibitory activity against DNA viruses and retroviruses, while others have been tested as aldose reductase inhibitors with antioxidant properties . Additionally, Schiff base compounds related to the compound of interest have been synthesized and tested for their antibacterial and anticancer activities .

科学研究应用

吡啶并[1,2-a]嘧啶-4-酮衍生物作为选择性醛糖还原酶抑制剂

与 2-(5-(4-甲氧基苯基)嘧啶-4-基)-5-((2-甲基烯丙基)氧基)苯酚 结构相似的吡啶并[1,2-a]嘧啶-4-酮衍生物已被研究其作为选择性醛糖还原酶抑制剂的潜力,在微摩尔/亚微摩尔范围内表现出活性。这些化合物还表现出显着的抗氧化特性,其中儿茶酚衍生物表现出最佳活性。这项研究强调了在醛糖还原酶抑制剂有益的条件下进行治疗应用的潜力 (La Motta 等人,2007 年).

新型氧代嘧啶并嘧啶衍生物

一项针对嘧啶衍生物的研究,包括与 2-(5-(4-甲氧基苯基)嘧啶-4-基)-5-((2-甲基烯丙基)氧基)苯酚 结构相关的化合物,合成了各种药理活性衍生物。这些化合物已在不同的生物活性中显示出前景,表明在科学研究和药物开发中具有多种应用潜力 (Jadhav 等人,2022 年).

噻唑烷二酮衍生物的抗菌活性

对含有噻吩并[d]嘧啶-4-酮部分的噻唑烷二酮衍生物的研究,其与 2-(5-(4-甲氧基苯基)嘧啶-4-基)-5-((2-甲基烯丙基)氧基)苯酚 共享核心结构,揭示了针对多种细菌和真菌菌株的有希望的抗菌活性。这表明在开发新型抗菌剂方面具有潜在应用 (El Azab 和 Abdel-Hafez,2015 年).

噻吩并[3,2-d]嘧啶衍生物的抗癌活性

一系列与 2-(5-(4-甲氧基苯基)嘧啶-4-基)-5-((2-甲基烯丙基)氧基)苯酚 结构类似的噻吩并[3,2-d]嘧啶衍生物已被合成并评估其抗肿瘤活性。这些化合物对各种人类癌细胞系表现出有效的抗癌活性,突出了它们作为癌症治疗中治疗剂的潜力 (Hafez 和 El-Gazzar,2017 年).

吡唑并[1,5-a]嘧啶衍生物的抗真菌活性

对吡唑并[1,5-a]嘧啶衍生物的研究,其结构与 2-(5-(4-甲氧基苯基)嘧啶-4-基)-5-((2-甲基烯丙基)氧基)苯酚 相似,已显示出对各种植物病原真菌的显着抗真菌能力。这些发现表明在开发抗真菌剂方面具有潜在应用 (Zhang 等人,2016 年).

属性

IUPAC Name |

2-[5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-14(2)12-26-17-8-9-18(20(24)10-17)21-19(11-22-13-23-21)15-4-6-16(25-3)7-5-15/h4-11,13,24H,1,12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDKQNDRQMPANH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)

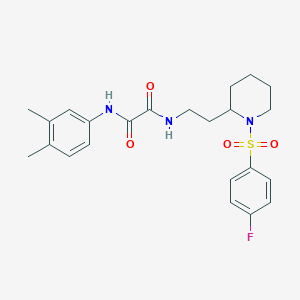

![2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2504501.png)

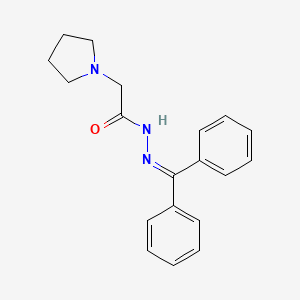

![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)

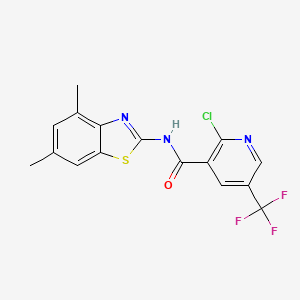

![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)